An In-Depth Technical Guide to Di-tert-butyl 2-aminomalonate and its Analogs: Synthesis, Properties, and Applications
An In-Depth Technical Guide to Di-tert-butyl 2-aminomalonate and its Analogs: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Di-tert-butyl 2-aminomalonate (CAS 1233077-82-1). Due to the limited publicly available data for this specific compound, this guide will draw upon in-depth analysis of closely related and well-characterized analogs, namely Di-tert-butyl malonate, Diethyl aminomalonate hydrochloride, and Diethyl (Boc-amino)malonate. This approach offers a robust, scientifically-grounded understanding of the target molecule's expected behavior and utility for researchers, scientists, and drug development professionals.
Introduction to Aminomalonates: Versatile Building Blocks in Synthesis
Aminomalonates are a class of organic compounds that serve as valuable intermediates in the synthesis of a wide array of complex molecules. Their structure, featuring a central carbon atom bonded to an amino group, and two carboxylate esters, makes them particularly useful precursors for amino acids, heterocyclic compounds, and other biologically active molecules.[1] The ester and amino functionalities provide reactive handles for a variety of chemical transformations, including N-acylation, alkylation, and cycloadditions.[2]
The choice of ester group (e.g., diethyl vs. di-tert-butyl) significantly influences the compound's reactivity and stability. Tert-butyl esters, for instance, are known for their steric bulk and their utility as protecting groups that can be cleaved under specific acidic conditions, offering a degree of control in multi-step syntheses.
Physicochemical and Spectroscopic Properties
While specific data for Di-tert-butyl 2-aminomalonate is scarce, we can infer its properties from its structural analogs.
Inferred Physicochemical Properties
The following table summarizes the known properties of key analogs. It is anticipated that Di-tert-butyl 2-aminomalonate would be a liquid or low-melting solid at room temperature, with a boiling point likely higher than Di-tert-butyl malonate due to the presence of the amino group.
| Property | Di-tert-butyl malonate | Diethyl (Boc-amino)malonate | Diethyl aminomalonate hydrochloride | Inferred for Di-tert-butyl 2-aminomalonate |
| CAS Number | 541-16-2 | 102831-44-7[3] | 13433-00-6 | 1233077-82-1 |
| Molecular Formula | C11H20O4 | C12H21NO6[3] | C7H14ClNO4 | C11H21NO4 |
| Molecular Weight | 216.27 g/mol | 275.3 g/mol [3] | 211.64 g/mol | ~231.3 g/mol |
| Appearance | Liquid | Colorless liquid[3] | Off-white solid[4] | Likely a colorless liquid or low-melting solid |
| Boiling Point | 110-111 °C/22 mmHg | 218 °C[3] | No data available | Expected to be >111 °C at reduced pressure |
| Density | 0.966 g/mL at 25 °C | 1.079 g/mL at 25 °C[3] | No data available | ~1.0 g/mL |
| Refractive Index | n20/D 1.4158–1.4161 | n20/D 1.438[3] | No data available | ~1.42-1.44 |
Expected Spectroscopic Profile
The spectroscopic data for Di-tert-butyl 2-aminomalonate can be predicted based on the analysis of its structural components.[5]
-
¹H NMR: The spectrum would be expected to show a large singlet around δ 1.4-1.5 ppm, integrating to 18H, corresponding to the two magnetically equivalent tert-butyl groups. The methine proton (CH) would likely appear as a singlet, and the chemical shift of the amine protons (NH₂) would be variable and concentration-dependent, likely appearing as a broad singlet.
-
¹³C NMR: The spectrum should feature a signal for the quaternary carbons of the tert-butyl groups, a signal for the methyl carbons of the tert-butyl groups (around 28 ppm), a signal for the methine carbon (CH), and a signal for the carbonyl carbons of the ester groups (around 170 ppm).[6]
-
IR Spectroscopy: Key absorbances would include N-H stretching vibrations for the primary amine, C-H stretching for the alkyl groups, and a strong C=O stretching absorption for the ester carbonyl groups.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight. Common fragmentation patterns would likely involve the loss of a tert-butyl group or isobutylene.[5]
Synthesis and Reaction Pathways
A plausible synthetic route to Di-tert-butyl 2-aminomalonate would likely involve the amination of Di-tert-butyl malonate or a related precursor. Below is a conceptual workflow based on established chemical transformations.
Conceptual Synthetic Workflow
Caption: Plausible synthetic routes to Di-tert-butyl 2-aminomalonate.
Key Synthetic Steps Explained
-
Esterification to Di-tert-butyl malonate: Malonic acid can be reacted with isobutylene in the presence of a strong acid catalyst like sulfuric acid to form Di-tert-butyl malonate.[7] This is a common method for preparing tert-butyl esters.
-
Introduction of the Amino Group Precursor:
-
Nitrosation: A common route to aminomalonates involves the nitrosation of the corresponding malonate ester to form a hydroxyimino derivative, followed by reduction. For example, diethyl malonate is treated with sodium nitrite in acetic acid to yield diethyl oximinomalonate.[8] This intermediate can then be catalytically hydrogenated to diethyl aminomalonate.[8][9] A similar strategy could be applied to Di-tert-butyl malonate.
-
Diazo Transfer: An alternative approach is the "diazo transfer reaction" where a malonate ester reacts with a sulfonyl azide (e.g., p-toluenesulfonyl azide) to form a diazomalonate.[10] This reaction can be efficiently carried out using a phase-transfer catalyst. The resulting diazomalonate can then be reduced to the aminomalonate.
-
N-Protection: A Critical Step in Synthesis
For many applications, the primary amine of the aminomalonate is protected to prevent unwanted side reactions. A common protecting group is the tert-butyloxycarbonyl (Boc) group.[2]
Experimental Protocol: Synthesis of Diethyl 2-(tert-butoxycarbonyl)aminomalonate [2]
-
Dissolve diethyl aminomalonate hydrochloride (e.g., 1 equivalent) in a suitable solvent mixture such as tetrahydrofuran and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (e.g., 2 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.
-
Slowly add di-tert-butyl dicarbonate (Boc-anhydride) (e.g., 1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).
-
Perform an aqueous workup by extracting the product into an organic solvent like ethyl acetate.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to yield the N-Boc protected product.
This protocol highlights a standard and reliable method for protecting the amino group, which would be equally applicable to the di-tert-butyl analog.[11]
Reactivity and Applications in Drug Development
The synthetic utility of aminomalonates is rooted in the reactivity of both the amino group and the active methylene proton.
Caption: Key reaction pathways of the aminomalonate scaffold.
-
Pharmaceutical Intermediates: Aminomalonates are crucial building blocks for various heterocyclic compounds that form the core of many drugs.[8] For example, they are used in the synthesis of pyrimidine derivatives.[2]
-
Antiviral and Anticancer Agents: These compounds serve as intermediates in the synthesis of antiviral drugs like Favipiravir and have been used as precursors for potential anticancer agents.[2][8]
-
Peptide Synthesis: N-protected aminomalonates are used in the preparation of protected amino acids, which are fundamental to peptide synthesis.[3] The ability to introduce functionality at the alpha-carbon before decarboxylation makes them highly versatile.
Safety and Handling
-
General Precautions: Handle in accordance with good industrial hygiene and safety practices.[4] Use in a well-ventilated area and avoid breathing dust, fumes, or vapors.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection (safety goggles or glasses with side shields).[4][14]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12][14]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14] For some analogs, refrigeration is recommended.[14]
Conclusion
Di-tert-butyl 2-aminomalonate represents a potentially valuable, albeit currently under-documented, synthetic intermediate. By analyzing its close structural analogs, we can confidently predict its physicochemical properties, devise logical synthetic strategies, and anticipate its reactivity. Its combination of a reactive amino group and sterically bulky, acid-labile tert-butyl esters makes it a promising building block for applications in medicinal chemistry and organic synthesis, particularly where controlled manipulation of the amino and carboxyl functionalities is required. Further research into this specific compound is warranted to fully elucidate its unique properties and applications.
References
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- BLD Pharm. (n.d.). 13433-00-6 | Diethyl 2-aminomalonate hydrochloride.
- Apollo Scientific. (2023). Safety Data Sheet: Diethyl 2-aminomalonate hydrochloride.
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- National Center for Biotechnology Information. (n.d.). Diethyl 2-((tert-butoxycarbonyl)amino)malonate | C12H21NO6 | CID 382219. PubChem.
- University of Wisconsin-Green Bay. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- ResearchGate. (2016).
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